![molecular formula C19H23NO4S B043895 Ptemc CAS No. 123875-01-4](/img/structure/B43895.png)
Ptemc
Overview
Description
Synthesis Analysis
Poly(trimethylene carbonate) (PTMC) and related compounds are synthesized through various methods, including the thermal rearrangement of precursors and enzymatic ring-opening polymerization. For instance, the vapochromic and vapoluminescent compound Pt(CN-p-(C(2)H(5))C(6)H(4))(2)(CN)(2), abbreviated PtC(2), is synthesized by the thermal rearrangement of [Pt(CN-p-(C(2)H(5))C(6)H(4))(4)][Pt(CN)(4)] (Buss & Mann, 2002). Similarly, high-molecular-weight PTMC is prepared by enzymatic polymerization of butane-1,4-diol or hexane-1,6-diol and diphenyl carbonate, showcasing the versatility and green aspects of these synthesis processes (Yamamoto et al., 2009).
Molecular Structure Analysis
The molecular structures of PTMC and related compounds have been extensively studied, revealing insights into their geometry, bonding, and electronic properties. For example, the single-crystal X-ray structure of a PtC(2) complex shows infinite stacks of cis geometry and planar molecules, illustrating the detailed molecular arrangements that contribute to their unique properties (Buss & Mann, 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their molecular structure. For instance, PtC(2) exhibits vapochromic and vapoluminescent properties, changing color and emission spectrum upon sorption of aromatic hydrocarbons and ethanol, demonstrating the compound's interaction with its environment and potential for sensing applications (Buss & Mann, 2002).
Physical Properties Analysis
The physical properties of PTMC and related compounds, such as their thermal and mechanical characteristics, are crucial for understanding their stability and potential applications. The enzymatic synthesis of high-molecular-weight PTMC highlights its significant thermal and mechanical properties, suitable for various applications, including biomedical (Yamamoto et al., 2009).
Chemical Properties Analysis
The chemical properties, including stability and reactivity towards other compounds, are essential for the application and functionality of PTMC and related compounds. For example, the stability of PTMC against hydrolytic chain scission and its biodegradability have been characterized, indicating its suitability for biomedical applications and its environmental friendliness (Zhu et al., 1991).
Scientific Research Applications
Scanning Photoelectron Microscopy (SPEM) : Used for probing the chemical state and composition of individual nanostructures like ZnO, MWCNTs, and isolated supported PtRh micro- and nano-particles (Abyaneh et al., 2011).
Plant Tissue Culture (PTC) Techniques : Useful in commercial micropropagation, production of disease-free plant materials, genetic engineering, and bioremediation (Loyola-Vargas & Ochoa-Alejo, 2012).
Methoxy Poly(ethylene glycol)-Poly(tetramethylene carbonate) (mPEG-PTeMC) Copolymers : Act as carriers for the sustained release of hydrophobic drugs like ibuprofen (Feng et al., 2009).
PADMC-b-PTeMC Copolymers : Capable of self-assembling into micelles for loading anticancer drugs, potentially useful as pH-sensitive drug carriers for tumor chemotherapy (Wang et al., 2014).
Platelet Transmission Electron Microscopy (PTEM) : Standardized as a clinical test for evaluating ultrastructural abnormalities in inherited platelet disorders (Chen et al., 2018).
Pollen Typhae Carbonisata-derived Carbon Quantum Dots (PTC-CQDs) : Show remarkable anti-hemorrhage effects, indicating potential biomedical applications in hemorrhage control (Yan et al., 2017).
PTCRIS Initiative : Creates an integrated ecosystem for scientific information, facilitating information sharing and synchronization across different systems (Lopes, 2017).
Photo-Hydrogen-Evolving Molecular Devices (PHEMDs) : Drive visible-light-induced water reduction into molecular hydrogen, presenting a structure-activity relationship and reaction mechanism (Ozawa & Sakai, 2011).
properties
IUPAC Name |
3-O-methyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNAWNKZMNTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924617 | |
Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ptemc | |
CAS RN |
123875-01-4 | |
Record name | Pca 4248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123875014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-(phenylsulfanyl)ethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60924617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes PTeMC suitable for drug delivery applications?
A1: PTeMC exhibits several properties that make it attractive for drug delivery:
- Biocompatibility: PTeMC demonstrates minimal toxicity towards human cells. Studies using human embryonic kidney cells (HEK 293T) show no significant cytotoxicity [].
- Self-assembly: PTeMC, when combined with hydrophilic polymers like poly(ethylene glycol) (PEG), can self-assemble into nano-sized micelles in aqueous solutions [, ]. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
- Controlled Release: The rate of drug release from PTeMC-based micelles can be tuned. For instance, decreasing the length of the PTeMC block in mPEG-PTeMC micelles leads to a faster release of the drug ibuprofen [].
- pH Sensitivity: By incorporating specific functional groups, such as amine groups, into the PTeMC structure, the resulting micelles can be designed to respond to changes in pH []. This characteristic is particularly beneficial for targeted drug delivery to acidic tumor microenvironments.
Q2: Can you provide an example of how PTeMC has been utilized for drug delivery in research?
A2: Researchers have successfully synthesized a block copolymer consisting of poly(6,14-dimethyl-1,3,9,11-tetraoxa-6,14-diaza-cyclohexadecane-2,10-dione) (PADMC) and PTeMC (PADMC-b-PTeMC) []. This copolymer self-assembles into micelles capable of encapsulating anticancer drugs like camptothecin (CPT) and doxorubicin (DOX). Notably, these micelles exhibit pH-dependent behavior:
- Enhanced Cellular Uptake: In acidic conditions (pH 5.8), mimicking the tumor microenvironment, the micelles show significantly higher uptake by cancerous HeLa cells compared to normal physiological pH [].
- Accelerated Drug Release: The acidic environment also triggers a volume expansion of the micelles, leading to a faster release of the encapsulated CPT [].
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